molecular formula C11H13Cl2N2O2P B12760026 2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one CAS No. 156454-77-2

2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one

Cat. No.: B12760026
CAS No.: 156454-77-2
M. Wt: 307.11 g/mol
InChI Key: LALJZVYEWUOVNY-UHFFFAOYSA-N
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Description

2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of nitrogen mustard, a class of cytotoxic organic compounds that have been used in chemotherapy due to their ability to alkylate DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the reaction of diethanolamine with thionyl chloride in dichloroethane. The reaction mixture is heated to 50°C, resulting in the formation of bis(2-chloroethyl)amine hydrochloride . This intermediate is then reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.

Scientific Research Applications

2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA, leading to the formation of interstrand cross-links. This disrupts DNA synthesis and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is unique due to its specific structure, which allows it to form stable aziridinium ions that effectively alkylate DNA. This makes it particularly potent as a cytotoxic agent compared to other similar compounds .

Properties

CAS No.

156454-77-2

Molecular Formula

C11H13Cl2N2O2P

Molecular Weight

307.11 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-3H-1,3,2-benzoxazaphosphinin-4-one

InChI

InChI=1S/C11H13Cl2N2O2P/c12-5-7-15(8-6-13)18-14-11(16)9-3-1-2-4-10(9)17-18/h1-4H,5-8H2,(H,14,16)

InChI Key

LALJZVYEWUOVNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NP(O2)N(CCCl)CCCl

Origin of Product

United States

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